molecular formula C10H6O3S B13074571 3-Formyl-1-benzothiophene-2-carboxylic acid

3-Formyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B13074571
M. Wt: 206.22 g/mol
InChI Key: BSAQBQAGINLJJP-UHFFFAOYSA-N
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Description

3-Formyl-1-benzothiophene-2-carboxylic acid (CAS 22120-80-5) is a high-value benzothiophene derivative of interest in medicinal chemistry and materials science . This compound, with a molecular formula of C10H6O3S and a molecular weight of 206.22 g/mol, features both formyl and carboxylic acid functional groups on its benzothiophene core . This unique structure makes it a versatile key synthetic intermediate or molecular building block for constructing more complex heterocyclic systems . Researchers can utilize these functional groups for parallel synthesis to create diverse compound libraries, particularly in developing pharmacologically active molecules . The presence of two different reactive sites allows for selective derivatization; the carboxylic acid can form amides or esters, while the aldehyde group is suitable for condensation reactions . As a specialized chemical, it requires specific handling and cold-chain transportation to maintain stability and purity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

3-formyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H6O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13)

InChI Key

BSAQBQAGINLJJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-benzothiophene-2-carboxylic acid typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method involves the cyclization of o-alkynylthiophenols with isocyanates under Rh-catalyzed conditions . Another approach includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 3-Carboxy-1-benzothiophene-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Formyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Formyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Benzothiophene-2-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The substituent at position 3 significantly influences physicochemical properties and reactivity. Key analogs include:

Table 1: Structural Comparison of Benzothiophene-2-Carboxylic Acid Derivatives
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
3-Formyl-1-benzothiophene-2-carboxylic acid Formyl (-CHO) C₁₀H₆O₃S 222.22* N/A Hypothetical: High reactivity due to aldehyde group
3-Methyl-4,5,6,7-tetrahydro-...acid Methyl (tetrahydro ring) C₁₀H₁₂O₂S 196.26 N/A Synthesized via Cu(I)-catalyzed reductive aldol cyclization; potential diastereoselectivity in β-hydroxylactone synthesis
3-Hydroxy-1-benzothiophene-2-carboxylic acid Hydroxy (-OH) C₉H₆O₃S 194.21 191031-07-9 95% purity; research use; hydrogen-bonding capability
3-Chloro-6-fluoro-...carboxylic acid Chloro, Fluoro C₉H₄ClFO₂S 230.65 N/A Halogen substituents enhance electronegativity; structural data available (SMILES, InChi)
3-[(Methylsulfanyl)methyl]...acid Methylsulfanylmethyl C₁₁H₁₀O₂S₂ 246.33 N/A Sulfur-rich substituent; collision cross-section data for analytical studies

* Molecular weight calculated theoretically.

Physicochemical Properties

  • Acidity : The electron-withdrawing formyl group in the target compound likely increases the acidity of the carboxylic acid group compared to methyl (electron-donating) or hydroxy (electron-withdrawing but hydrogen-bonding) substituents.
  • Solubility : The hydroxy derivative (CAS 191031-07-9) may exhibit higher aqueous solubility due to hydrogen bonding, whereas sulfanyl or halogenated analogs (e.g., ) show increased lipophilicity.
  • Reactivity : The formyl group is prone to nucleophilic addition reactions, making it a candidate for further derivatization (e.g., Schiff base formation). In contrast, halogenated derivatives (e.g., ) are often used in cross-coupling reactions.

Biological Activity

3-Formyl-1-benzothiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiophene ring with both formyl (CHO-CHO) and carboxylic acid (COOH-COOH) functional groups. Its molecular formula is C10H7O3SC_{10}H_{7}O_{3}S, contributing to its reactivity and biological potential.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzothiophene derivatives, including this compound. A study indicated that derivatives of benzothiophene exhibited significant activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, showing promise in treating tuberculosis .

CompoundMIC (μg/mL)Activity
Compound A0.60Active against dormant MTB
Compound B0.71Active against active MTB
This compoundTBDUnder investigation

Anticancer Activity

The anticancer potential of benzothiophene derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including HeLa cells. The selectivity index (SI) for certain derivatives was greater than 10, indicating low cytotoxicity to normal cells while effectively targeting cancer cells .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological targets such as enzymes and receptors. The presence of the formyl and carboxylic acid groups allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding .

Case Studies

  • Antitubercular Activity : A study conducted on various benzothiophene derivatives found that compounds with specific substitutions on the benzothiophene ring exhibited enhanced antitubercular activity compared to standard drugs like rifampicin . This suggests that structural modifications can significantly influence biological efficacy.
  • Antioxidant Properties : Other research indicated that certain derivatives possess antioxidant activities, which may contribute to their overall therapeutic profiles. The DPPH radical scavenging assay demonstrated effective antioxidant capabilities, enhancing their potential as multifunctional therapeutic agents .

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